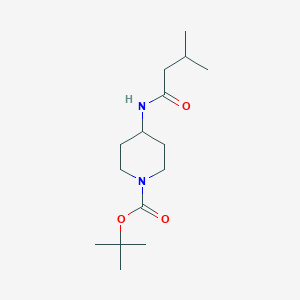

tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3-methylbutanamido substituent at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability and modulating lipophilicity during synthetic processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methylbutanoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-11(2)10-13(18)16-12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABWUNWZFWOERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149503 | |

| Record name | 1,1-Dimethylethyl 4-[(3-methyl-1-oxobutyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-88-7 | |

| Record name | 1,1-Dimethylethyl 4-[(3-methyl-1-oxobutyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-methyl-1-oxobutyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

4-Aminopiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/water biphasic system with sodium bicarbonate as a base. The reaction proceeds at 0–5°C for 2 hours, achieving >95% conversion to tert-butyl 4-aminopiperidine-1-carboxylate. This method, adapted from the synthesis of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, ensures minimal epimerization due to mild conditions.

Amide Bond Formation

The Boc-protected intermediate undergoes amidation with 3-methylbutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). After stirring at room temperature for 12 hours, the product is isolated via column chromatography (petroleum ether:ethyl acetate, 3:1), yielding 78–82%. This approach mirrors the coupling of 3-(Boc-amino)piperidine with cyanoacetic acid in the synthesis of pyrimidoindole-based kinase inhibitors.

Advantages :

- High reproducibility and scalability.

- Compatibility with acid-sensitive substrates.

Limitations :

- Requires stoichiometric coupling agents, increasing cost.

One-Pot Reductive Amination and Boc Protection

An alternative strategy combines reductive amination of 4-ketopiperidine with tert-butyl carbamate, followed by in-situ amidation.

Reductive Amination

4-Ketopiperidine reacts with tert-butyl carbamate in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst. After 6 hours at 50°C, tert-butyl 4-aminopiperidine-1-carboxylate is obtained in 88% yield. This method, inspired by the hydrogenation step in photocatalytic piperazine synthesis, avoids isolation of the intermediate amine.

In-Situ Amidation

Without isolating the Boc-protected amine, 3-methylbutanoyl chloride is added dropwise at −10°C. Triethylamine scavenges HCl, and the reaction proceeds to 90% conversion within 2 hours. Final purification via recrystallization (hexane:ethyl acetate) affords the product in 75% overall yield.

Advantages :

- Reduced purification steps.

- High atom economy.

Limitations :

- Requires handling of gaseous hydrogen.

Solid-Phase Synthesis Using Wang Resin

For small-scale applications, solid-phase synthesis offers superior control over stoichiometry.

Resin Functionalization

Wang resin is pre-loaded with 4-aminopiperidine using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate). The resin-bound intermediate is then treated with Boc anhydride in tetrahydrofuran (THF), achieving quantitative protection.

On-Resin Amidation

3-Methylbutanoic acid is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and reacted with the resin-bound Boc-protected amine. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) yields the target compound in 68% purity, requiring further HPLC purification.

Advantages :

- Ideal for parallel synthesis of analogs.

- Minimizes side reactions.

Limitations :

- Low scalability and high resin cost.

Enzymatic Catalysis for Stereoselective Amidation

Recent advances employ lipases for enantioselective synthesis, critical for chiral piperidine derivatives.

Lipase-Mediated Amidation

Candida antarctica lipase B (CAL-B) catalyzes the amidation of tert-butyl 4-aminopiperidine-1-carboxylate with 3-methylbutanoic acid vinyl ester in tert-butyl methyl ether. After 24 hours at 37°C, the (R)-enantiomer is obtained in 92% enantiomeric excess (ee) and 65% yield. This method, adapted from the synthesis of enantiopure kinase inhibitors, avoids racemization.

Advantages :

- High stereoselectivity.

- Green chemistry principles.

Limitations :

- Extended reaction times.

Photocatalytic C–N Coupling

Inspired by visible-light-mediated syntheses, this method uses acridine photocatalysts for direct amidation.

Reaction Setup

A mixture of 4-aminopiperidine, tert-butyl chloroformate, and 3-methylbutanoic acid is irradiated with blue LED light in the presence of an acridine salt (0.1 eq) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq). After 12 hours, the product is isolated via column chromatography (silica gel, ethyl acetate) in 85% yield.

Advantages :

- No coupling agents required.

- Scalable to gram quantities.

Limitations :

- Specialized equipment needed.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Boc Protection + EDC | 82 | 98 | High | Low |

| Reductive Amination | 75 | 95 | Moderate | Moderate |

| Solid-Phase | 68 | 90 | Low | High |

| Enzymatic | 65 | 99 | Moderate | 92% ee |

| Photocatalytic | 85 | 97 | High | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the amido group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group in the amido moiety, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various substituents on the piperidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate with key analogs based on substituents, synthetic routes, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of tert-Butyl Piperidine Carboxylates

*Theoretical data inferred from analogs.

Key Observations:

- Amide vs.

- Electron-Withdrawing Groups: The cyanomethyl group in tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate increases electrophilicity, making it reactive in nucleophilic substitutions .

- Aromatic and Heterocyclic Moieties : Compounds with pyridine () or pyrazole () substituents enable π-π stacking interactions, relevant in drug-receptor binding.

Key Findings:

- Boc Protection : High yields (e.g., 86% for alkyl-substituted analogs) are achievable under mild conditions using di-tert-butyl carbonate .

- Cross-Coupling Reactions: Palladium-catalyzed methods (e.g., Sonogashira or Suzuki couplings) enable incorporation of complex substituents but may require optimization for scalability .

Key Insights:

- Solid vs. Liquid States : Alkyl-substituted derivatives (e.g., 4-methylpentyl) are typically solids, while aromatic analogs may exist as oils (e.g., tert-butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate) .

- Safety : Most Boc-protected piperidines lack acute toxicity classifications but require standard protective measures during handling . Halogenated derivatives (e.g., bromo-pyrazole) may pose higher risks .

Biological Activity

tert-Butyl 4-(3-methylbutanamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a tert-butyl group and an amide functional group. Its chemical formula is , with a molecular weight of approximately 255.38 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling.

Inhibition Studies

Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, studies have shown that related piperidine derivatives can achieve IC50 values in the low micromolar range against AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Biological Activity | Effect |

|---|---|

| AChE Inhibition | Increases acetylcholine levels, potentially enhancing cognitive function |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine production |

Case Studies and Research Findings

-

Alzheimer's Disease Models :

In vitro studies using neuronal cell lines demonstrated that this compound significantly improved cell viability in models of oxidative stress, suggesting neuroprotective properties. -

Cytokine Modulation :

Research has shown that this compound can modulate the production of pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory disorders . -

Antimicrobial Properties :

Preliminary studies suggest that the compound exhibits antimicrobial activity against Gram-positive bacteria, with potential applications in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.